molecular formula C6H5BrN2O B14489917 (2-Bromopropanoyl)propanedinitrile CAS No. 65369-36-0

(2-Bromopropanoyl)propanedinitrile

Cat. No.: B14489917
CAS No.: 65369-36-0
M. Wt: 201.02 g/mol
InChI Key: OPZPVEUHQVVTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromopropanoyl)propanedinitrile is an organic compound with the molecular formula C6H5BrN2O It is a brominated derivative of propanedinitrile, featuring a bromine atom attached to the second carbon of the propanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromopropanoyl)propanedinitrile can be achieved through the bromination of propanedinitrile. One common method involves the reaction of propanedinitrile with bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is typically carried out at low temperatures to control the reactivity of bromine and to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored, and the product is purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

(2-Bromopropanoyl)propanedinitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromopropanoyl)propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (2-Bromopropanoyl)propanedinitrile involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, making the compound reactive towards nucleophilic substitution reactions. The compound can also undergo reduction and oxidation reactions, leading to the formation of various derivatives. The specific molecular targets and pathways depend on the nature of the reacting species and the conditions employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromopropanoyl)propanedinitrile is unique due to its specific bromine substitution, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry .

Properties

CAS No.

65369-36-0

Molecular Formula

C6H5BrN2O

Molecular Weight

201.02 g/mol

IUPAC Name

2-(2-bromopropanoyl)propanedinitrile

InChI

InChI=1S/C6H5BrN2O/c1-4(7)6(10)5(2-8)3-9/h4-5H,1H3

InChI Key

OPZPVEUHQVVTJR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C(C#N)C#N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.